![molecular formula C9H14S2 B3053623 Thiophene, 2-(pentylthio)- CAS No. 54798-87-7](/img/structure/B3053623.png)
Thiophene, 2-(pentylthio)-
Overview
Description
“Thiophene, 2-(pentylthio)-” is a chemical compound with the formula C9H14S2 . It is a derivative of thiophene, a five-membered heterocyclic compound that contains sulfur .
Molecular Structure Analysis
The molecular structure of “Thiophene, 2-(pentylthio)-” consists of a thiophene ring with a pentylthio substituent . More detailed structural analysis may require advanced computational or experimental techniques.Scientific Research Applications
Therapeutic Importance in Medicinal Chemistry
Thiophene and its derivatives, such as 2-(pentylthio)-thiophene, have been noted for their diverse applications in medicinal chemistry. They are used in creating combinatorial libraries for finding lead molecules and are reported to have a wide range of therapeutic properties. These compounds are effective in various biological and physiological functions including anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, and anti-cancer activities. The synthesis and characterization of new thiophene moieties continue to be a topic of interest for medicinal chemists (Shah & Verma, 2018).
Biophysical and Chemical Properties
Studies on thiophene-based compounds, such as 2-(pentylthio)-thiophene, also focus on their biophysical and chemical properties. This includes understanding the relative stabilities of different thiophene compounds and their applications in drug design, biodiagnostics, electronic devices, and conductive polymers. Experimental and computational studies are conducted to understand their thermochemical properties (Roux et al., 2007).
Synthesis and Characterization in Organic Chemistry
The synthesis and characterization of thiophene derivatives are vital in organic chemistry, where these compounds are used in various fields such as pharmaceuticals, agrochemicals, dyes, and electrophotogenerator agents. The methods of synthesis and the properties of these compounds, including 2-(pentylthio)-thiophene, are key areas of research (Metwally, Abdel-Wahab, & Koketsu, 2009).
Antimicrobial and Antitumor Properties
Research on thiophene derivatives also includes evaluating their antimicrobial and antitumor properties. Studies have shown that certain thiophene compounds exhibit significant antimicrobial activities and can be potent against various cancer cell lines. The development of new thiophene derivatives with enhanced antimicrobial and antitumor activities is a key focus in this domain (Mabkhot et al., 2016).
Versatility in Material Science
Thiophene-based materials, including 2-(pentylthio)-thiophene, have been extensively studied for their semiconductor and fluorescent properties. They are used in the fabrication of electronic and optoelectronic devices and for the selective detection of biopolymers. The versatility of these materials makes them a significant area of research in material science (Barbarella, Melucci, & Sotgiu, 2005).
Future Directions
Thiophene and its derivatives have attracted significant interest due to their potential applications in various fields, including medicinal chemistry, material science, and organic electronics . Future research may focus on exploring these applications further and developing new synthesis methods for thiophene derivatives.
properties
IUPAC Name |
2-pentylsulfanylthiophene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14S2/c1-2-3-4-7-10-9-6-5-8-11-9/h5-6,8H,2-4,7H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMOLPBAEMHMCKW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCSC1=CC=CS1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20341780 | |
Record name | Thiophene, 2-(pentylthio)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20341780 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
54798-87-7 | |
Record name | Thiophene, 2-(pentylthio)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20341780 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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